

A-485: A Comprehensive Technical Guide to Target Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the target specificity and selectivity profile of **A-485**, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information presented herein is intended to support researchers and drug development professionals in utilizing **A-485** as a chemical probe to investigate the biological roles of p300/CBP and to guide further therapeutic development.

Primary Target Profile: p300 and CBP

A-485 is a highly potent inhibitor of the catalytic HAT domain of both p300 and CBP. Its in vitro activity has been quantified using biochemical assays, and its binding affinity has been characterized through biophysical methods.

Table 1: In Vitro Potency and Binding Affinity of A-485

against p300 and CBP

Target	Assay Type	Parameter	Value (nM)
p300	TR-FRET	IC50	9.8[1]
СВР	TR-FRET	IC50	2.6[1]
p300	SPR	Kd	15[2]



Experimental Methodologies for Primary Target Validation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The inhibitory activity of **A-485** on p300 and CBP was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the acetylation of a histone peptide substrate by the HAT enzyme.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, a biotinylated histone H3 peptide is used as a substrate. Upon acetylation by p300 or CBP in the presence of acetyl-CoA, a europium-labeled anti-acetylated lysine antibody (donor) binds to the acetylated peptide. A streptavidin-allophycocyanin (APC) conjugate (acceptor) binds to the biotin moiety of the peptide. When the donor and acceptor are brought into proximity on the same peptide, FRET occurs. Inhibition of the HAT enzyme by **A-485** prevents peptide acetylation, thus reducing the FRET signal.

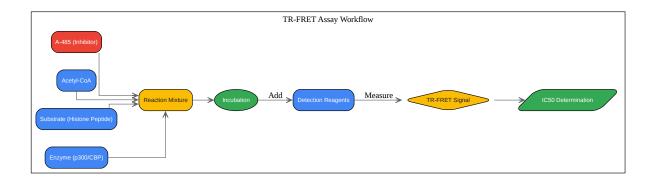
Generalized Protocol:

- Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of A-485 in an appropriate assay buffer.
- Initiation: Start the enzymatic reaction by adding acetyl-CoA.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
- Detection: Stop the reaction and add the detection reagents: a europium-labeled antiacetylated lysine antibody and streptavidin-APC.
- Signal Measurement: After another incubation period to allow for antibody-peptide binding,
 measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence



detection (excitation at \sim 340 nm, emission at \sim 615 nm for the donor and \sim 665 nm for the acceptor).

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal
ratio against the logarithm of the A-485 concentration and fit the data to a four-parameter
logistic equation to determine the IC50 value.



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Generalized workflow for the TR-FRET based enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

The binding kinetics of **A-485** to the p300 HAT domain were determined using surface plasmon resonance (SPR).

Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (**A-485**) and an analyte (p300) immobilized on a sensor chip. Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the ligand, are detected and recorded in a sensorgram.



Generalized Protocol:

- Immobilization: Covalently immobilize the purified p300 HAT domain onto a sensor chip surface.
- Binding Analysis: Inject a series of concentrations of **A-485** in a running buffer over the sensor surface. The association of **A-485** to the immobilized p300 is monitored in real-time.
- Dissociation Analysis: After the association phase, flow the running buffer without A-485 over the sensor surface to monitor the dissociation of the A-485/p300 complex.
- Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Selectivity Profile

A-485 exhibits high selectivity for p300/CBP over other histone acetyltransferases and a broad panel of other protein targets.

Selectivity against other Histone Acetyltransferases

A-485 demonstrates greater than 1000-fold selectivity for p300/CBP over several other closely related HATs.

Table 2: Selectivity of A-485 against a Panel of Histone

<u>Acetyltransferases</u>

Target HAT	% Inhibition at 10 μM
PCAF	No significant inhibition[1]
HAT1	No significant inhibition[1]
MYST3	No significant inhibition[1]
MYST4	No significant inhibition[1]
TIP60	No significant inhibition[1]
GCN5L2	No significant inhibition[1]



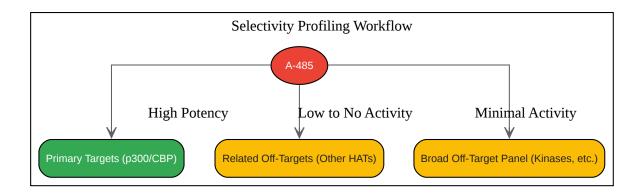
Off-Target Profile

The selectivity of **A-485** was further assessed against a broad panel of kinases and other non-epigenetic targets.

Table 3: Off-Target Profile of A-485

Target	Assay Type	Parameter	Value
Plk3	Kinase Assay	IC50	2.7 μM[1]
Dopamine Transporter	Binding Assay	% Binding at 10 μM	>90%[1]
Serotonin Transporter	Binding Assay	% Binding at 10 μM	>90%[1]
CYP2C8	Inhibition Assay	IC50	0.99 μΜ
CYP2C9	Inhibition Assay	IC50	1.65 μΜ
hERG	Electrophysiology	IC50	>30 μM

Note: The significant brain exposure of **A-485** is low, suggesting that the observed in vitro binding to dopamine and serotonin transporters is unlikely to translate to in vivo central nervous system effects.



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Conceptual workflow for selectivity profiling of A-485.



Cellular Activity and Signaling Pathway

A-485 effectively engages its targets in a cellular context, leading to the inhibition of histone acetylation.

Cellular Target Engagement

The cellular activity of **A-485** was confirmed by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key mark deposited by p300/CBP.

Table 4: Cellular Activity of A-485

Cell Line	Assay	Parameter	Value (nM)
PC-3 (Prostate Cancer)	Western Blot	H3K27ac IC50	73

Western Blot Protocol for H3K27ac

- 1. Cell Treatment and Lysis:
- Culture PC-3 cells to ~80% confluency.
- Treat cells with a dose range of A-485 for the desired time (e.g., 24 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- 2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- 3. SDS-PAGE:
- Normalize the protein amounts for each sample and add Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.

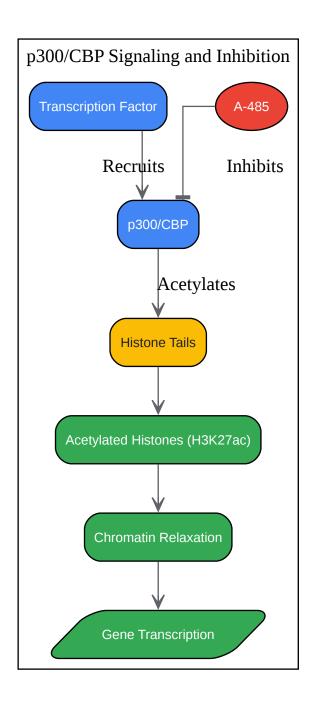


- Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% for histone analysis).
- Run the gel to separate proteins by size.
- 4. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- 5. Antibody Incubation:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.
- As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total Histone H3.
- Wash the membrane with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- 6. Detection:
- Wash the membrane with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- 7. Densitometry Analysis:
- Quantify the band intensities for H3K27ac and total H3.
- Normalize the H3K27ac signal to the total H3 signal for each sample.
- Plot the normalized H3K27ac levels against the A-485 concentration to determine the cellular IC50.



p300/CBP Signaling Pathway

p300 and CBP are transcriptional co-activators that play a crucial role in gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is permissive for transcription. **A-485** inhibits this catalytic activity, thereby preventing histone acetylation and subsequent gene activation.





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Simplified p300/CBP signaling pathway and the mechanism of **A-485** inhibition.

Conclusion

A-485 is a well-characterized chemical probe that exhibits high potency and selectivity for the histone acetyltransferases p300 and CBP. Its favorable in vitro and cellular profiles make it an invaluable tool for elucidating the diverse biological functions of these key epigenetic regulators in both normal physiology and various disease states, including cancer. The data and methodologies presented in this guide are intended to facilitate the effective use of **A-485** in preclinical research and drug discovery efforts.

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